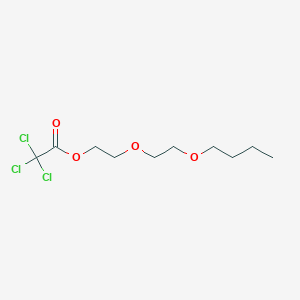![molecular formula C28H34ClN3O9S2 B14755719 butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core phenyl structure, followed by the introduction of sulfonylamino and hydroxycarbamimidoyl groups. The final steps involve the addition of butyl and acetate groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxycarbamimidoyl group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound may be used to study the effects of sulfonyl and hydroxycarbamimidoyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicine, butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl and sulfonyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both sulfonyl and hydroxycarbamimidoyl groups allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C28H34ClN3O9S2 |
|---|---|
Poids moléculaire |
656.2 g/mol |
Nom IUPAC |
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C28H33N3O9S2.ClH/c1-3-4-15-39-27(33)18-40-24-17-20(22-7-5-6-8-25(22)41(2,35)36)10-9-19(24)13-14-30-42(37,38)26-12-11-21(16-23(26)32)28(29)31-34;/h5-12,16-17,30,32,34H,3-4,13-15,18H2,1-2H3,(H2,29,31);1H |
Clé InChI |
FAEDCCJGHHOOEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)C)CCNS(=O)(=O)C3=C(C=C(C=C3)C(=NO)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


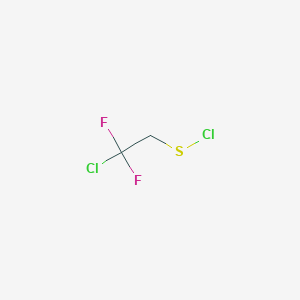
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)



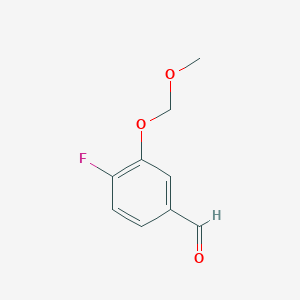
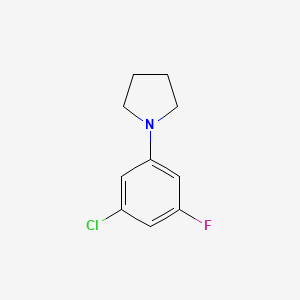
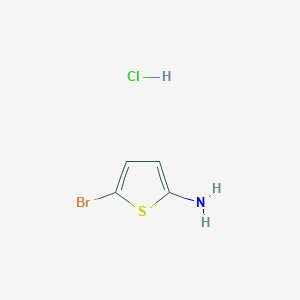
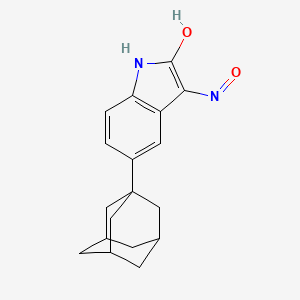

![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
